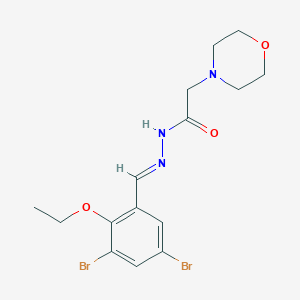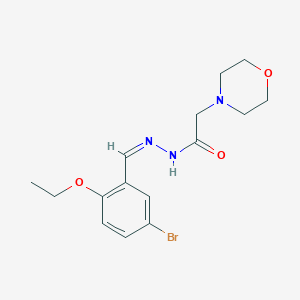![molecular formula C22H17BrN2O4 B302307 N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302307.png)
N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthofuran derivatives have been identified as potential candidates for the development of new drugs due to their diverse pharmacological properties. Among these derivatives, N-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide (BDF) has gained significant attention in recent years.
Mechanism of Action
The mechanism of action of N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it has been proposed that N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide modulates various signaling pathways involved in cancer cell growth and survival. N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit the expression of proteins involved in cell cycle progression, such as cyclin D1 and CDK4. N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide also activates the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. In addition to its anticancer properties, N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been reported to have antioxidant and anti-inflammatory effects. N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has also been shown to inhibit the growth of various fungi and bacteria, indicating its potential as an antimicrobial agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is its low toxicity in normal cells, making it a promising candidate for cancer treatment. N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is also relatively easy to synthesize, and the reaction conditions have been optimized to improve yield. However, N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has poor solubility in water, which can limit its use in in vitro experiments. Additionally, N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.
Future Directions
Further research is needed to fully understand the mechanism of action of N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide and its potential use in cancer treatment. Future studies should investigate the pharmacokinetics and pharmacodynamics of N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in vivo to determine its efficacy and safety. Additionally, the development of novel formulations to improve the solubility and bioavailability of N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide could increase its potential for clinical use. Finally, the investigation of N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in combination with other anticancer agents could lead to the development of more effective cancer therapies.
Synthesis Methods
N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can be synthesized through a multi-step reaction involving the condensation of 3-bromo-4,5-dimethoxybenzaldehyde with 2-naphthol in the presence of a base. The resulting product is then reacted with hydrazine hydrate to obtain N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. The synthesis of N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been optimized, and the yield has been improved by modifying reaction conditions such as temperature, solvent, and reaction time.
Scientific Research Applications
N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. In addition to its anticancer properties, N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has also been investigated for its anti-inflammatory, antifungal, and antimicrobial activities.
properties
Product Name |
N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Molecular Formula |
C22H17BrN2O4 |
Molecular Weight |
453.3 g/mol |
IUPAC Name |
N-[(Z)-(3-bromo-4,5-dimethoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H17BrN2O4/c1-27-19-10-13(9-17(23)21(19)28-2)12-24-25-22(26)20-11-16-15-6-4-3-5-14(15)7-8-18(16)29-20/h3-12H,1-2H3,(H,25,26)/b24-12- |
InChI Key |
JTOHPKMEPPQZGI-MSXFZWOLSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N\NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br)OC |
SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br)OC |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-chloro-3-(5-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302224.png)
![methyl 4-chloro-3-(5-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302227.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B302228.png)

![N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302230.png)
![methyl 4-chloro-3-{5-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate](/img/structure/B302231.png)
![N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-4-carboxamide](/img/structure/B302232.png)
![2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone](/img/structure/B302235.png)
![Methyl 2-chloro-4-[5-(2-phenylcarbohydrazonoyl)-2-furyl]benzoate](/img/structure/B302237.png)

![Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate](/img/structure/B302242.png)

![N'-{4-chloro-3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302246.png)
![N'-(2-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302247.png)